1'-propyl-2-(tetrahydrofuran-2-ylmethyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
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Overview
Description
2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE is a complex heterocyclic compound that features a spiro structure, combining elements of chromene, pyrrole, and indole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . This method is often followed by cyclization and spiro-annulation steps to form the final spiro compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and bioactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as optical or electronic characteristics
Mechanism of Action
The mechanism of action of 2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, such as enzymes or receptors, potentially modulating their activity. This interaction can lead to a range of biological effects, including inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Chromene Derivatives: Compounds such as chromene-2-carboxylic acid exhibit similar chemical properties and applications.
Pyrrole Derivatives: Pyrrole-2-carboxylic acid and its derivatives are structurally related and have comparable uses.
Uniqueness
The uniqueness of 2-[(OXOLAN-2-YL)METHYL]-1’-PROPYL-1’,2’,3,9-TETRAHYDRO-2H-SPIRO[CHROMENO[2,3-C]PYRROLE-1,3’-INDOLE]-2’,3,9-TRIONE lies in its spiro structure, which imparts distinct chemical and biological properties. This spiro arrangement can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C26H24N2O5 |
---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-(oxolan-2-ylmethyl)-1'-propylspiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C26H24N2O5/c1-2-13-27-19-11-5-4-10-18(19)26(25(27)31)21-22(29)17-9-3-6-12-20(17)33-23(21)24(30)28(26)15-16-8-7-14-32-16/h3-6,9-12,16H,2,7-8,13-15H2,1H3 |
InChI Key |
VNMQECWGHRFQKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3(C1=O)C4=C(C(=O)N3CC5CCCO5)OC6=CC=CC=C6C4=O |
Origin of Product |
United States |
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